N-(2-chlorophenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide

Medicinal Chemistry SAR Physicochemical Properties

Procurement challenge: generic misattribution of this compound as tofacitinib by non-specialist vendors compromises screening validity. CAS 2197785-25-2 is a structurally authenticated thiazolyloxy-pyrrolidine carboxamide with a unique ortho-chloro substituent for DUB inhibitor SAR. Key procurement values: (i) validated identity distinct from JAK inhibitors, preventing wasted assay resources; (ii) forms a matched-pair with the benzamide scaffold analog (CAS 1903639-45-1) for scaffold-hopping studies; (iii) exclusively research-grade reagent with verified InChI Key (PXJNPZVUIZXOKC-UHFFFAOYSA-N).

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8
CAS No. 2197785-25-2
Cat. No. B2374036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide
CAS2197785-25-2
Molecular FormulaC14H14ClN3O2S
Molecular Weight323.8
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClN3O2S/c15-11-3-1-2-4-12(11)17-13(19)18-7-5-10(9-18)20-14-16-6-8-21-14/h1-4,6,8,10H,5,7,9H2,(H,17,19)
InChIKeyPXJNPZVUIZXOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Overview


N-(2-chlorophenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide (CAS 2197785-25-2) is a fully synthetic small molecule (C14H14ClN3O2S; MW 323.8 g/mol) belonging to the thiazolyloxy-pyrrolidine carboxamide class . Its architecture integrates three pharmacophoric elements: a pyrrolidine core bearing a 3-(1,3-thiazol-2-yloxy) substituent and an N-(2-chlorophenyl)carboxamide terminus [1]. This compound has been catalogued in the PubChem substance database (InChI Key: PXJNPZVUIZXOKC-UHFFFAOYSA-N) and is listed on chemical sourcing platforms exclusively as a research-grade reagent not intended for human or veterinary use . No primary research article indexed in PubMed specifically reports experimental data for this CAS number; the publicly available knowledge base for this compound is derived predominantly from vendor-curated product descriptions and class-level inferences drawn from structurally related thiazole-pyrrolidine conjugates [2].

SAR probe for thiazolyloxy‑pyrrolidine carboxamide class
Scaffold‑hopping matched‑pair studies (pyrrolidine vs benzamide)
Requires independent identity verification (CAS misattribution risk)

Why This Compound Cannot Be Substituted with Analogs


Within the thiazolyloxy-pyrrolidine carboxamide family, three critical structural variables preclude interchangeable substitution: (i) the identity of the N-aryl substituent on the carboxamide (2-chlorophenyl versus phenyl, thiophenyl, or 4-substituted phenyl derivatives) ; (ii) the heterocyclic core scaffold (pyrrolidine versus benzamide or piperidine) ; and (iii) the precise substitution pattern at the pyrrolidine 3-position (thiazol-2-yloxy ether linkage versus alternative heteroaryl appendages) [1]. In the broader class of thiazole-pyrrolidine conjugates studied by Bodake et al. (2020), structural modifications at analogous positions produced minimum inhibitory concentration (MIC) shifts spanning over an order of magnitude against the same bacterial strains, demonstrating that even conservative aryl substitutions yield non-linear and unpredictable changes in biological potency [2]. Consequently, assuming functional equivalence between CAS 2197785-25-2 and its closest commercially listed analogs—such as the N-phenyl variant, the thiophene-substituted derivative (CAS 2034284-46-1), or the benzamide scaffold variant (CAS 1903639-45-1)—is scientifically unjustified in the absence of direct comparative bioassay data [3].

N‑Aryl Terminus
2‑Chlorophenyl substitution alters lipophilicity and H‑bond character; phenyl or thiophenyl analogs may not preserve target engagement profile.
Core Scaffold
Saturated pyrrolidine ring introduces non‑planar geometry; planar benzamide scaffold may not replicate conformational flexibility or Fsp³ characteristics.
Class‑Level SAR
Reported >10‑fold MIC variation among aryl‑substituted thiazole‑pyrrolidines; activity of closest analogs may not predict behavior of this specific compound.

Quantitative Differentiation vs. Closest Structural Analogs


Ortho-Chloro vs. N-Phenyl Substitution Impact

The target compound (C14H14ClN3O2S, MW 323.8) incorporates an ortho-chloro substituent on the N-phenyl carboxamide terminus, differentiating it from the unsubstituted N-phenyl analog (predicted formula C14H15N3O2S, MW ~289.4) . The introduction of chlorine at the ortho position increases molecular weight by approximately 34.4 Da and is predicted to increase calculated logP by approximately +0.7 to +1.0 units (class-level halogenation effect) while reducing the pKa of the adjacent anilide NH through electron-withdrawing induction [1]. This substitution alters hydrogen-bond donor capacity and may modulate permeability and metabolic stability relative to the des-chloro comparator, though direct experimental pharmacokinetic data for either compound are absent from the published literature .

Ortho‑Cl vs N‑Phenyl
Class‑level
MW +34.4 Da; predicted logP +0.7–1.0
Lipophilicity and H‑bond character shift supports SAR differentiation
No experimental logP or PK data; class‑level halogenation estimate
Medicinal Chemistry SAR Physicochemical Properties

Pyrrolidine Core vs. Benzamide Scaffold Topology

The target compound employs a saturated pyrrolidine ring as the central scaffold linking the thiazol-2-yloxy and N-(2-chlorophenyl)carboxamide groups, whereas CAS 1903639-45-1 replaces the pyrrolidine with a planar benzamide core (C16H11ClN2O2S, MW 330.8) . This scaffold difference produces fundamentally distinct molecular geometries: the pyrrolidine ring introduces sp³ hybridization at three contiguous carbon centers, enabling conformational puckering and a non-planar spatial arrangement of pharmacophoric elements, while the benzamide analog presents a rigid, fully conjugated planar core [1]. In related pyrrolidine-containing bioactive molecules, scaffold rigidity has been shown to modulate target binding entropy and selectivity profiles independently of substituent identity [2]. Notably, these two compounds, despite sharing the identical 2-chlorophenyl and thiazol-2-yloxy moieties, differ in molecular formula, degree of saturation, and topological polar surface area (tPSA predicted to be ~20–30 Ų lower for the pyrrolidine scaffold due to loss of the benzamide carbonyl) [3].

Pyrrolidine vs Benzamide Core
Class‑level
Target: Fsp³ 0.36Comparator: Fsp³ 0.06
tPSA diff ~20–30 Ų
Scaffold topology governs 3D pharmacophore; target engagement may differ
No co‑tested bioassay data; scaffold property comparison only
Scaffold Hopping Drug Design Conformational Analysis

2-Chlorophenyl vs. 2-Thiophenyl Terminus Comparison

The target compound terminates in an N-(2-chlorophenyl)carboxamide, whereas the closest commercially listed congener (CAS 2034284-46-1) replaces the chlorophenyl ring with a thiophen-2-yl group (C12H13N3O2S2, MW 295.4) . Phenyl-to-thiophene substitution represents a classic benzene isostere replacement in medicinal chemistry; however, thiophene introduces a sulfur heteroatom that alters ring electronics (π-excessive character), hydrogen-bond acceptor capacity (sulfur lone pairs), and CH-π interaction geometry compared to the electron-deficient 2-chlorophenyl ring [1]. The molecular weight difference of 28.4 Da, combined with the shift from a chlorinated carbocycle to a sulfur-containing heterocycle, is expected to produce divergent target-binding poses even when the remainder of the molecule (thiazolyloxy-pyrrolidine scaffold) is held constant [2]. In the Kocabas et al. (2021) study of thiazole-based pyrrolidine antibacterial agents, 4-F-phenyl and other aryl-substituted derivatives exhibited compound-specific MIC values against Gram-positive bacteria with selective toxicity profiles, demonstrating that the N-aryl terminus is a critical determinant of both potency and selectivity within this scaffold class [3].

2‑Cl‑Phenyl vs 2‑Thienyl
Class‑level
Target: MW 323.8, electron‑deficient arylComparator: MW 295.4, π‑excessive heteroaryl
MW diff +28.4 Da
N‑aryl terminus electronics and sterics may drive differential target binding
Aryl‑dependent activity variation documented in class
Bioisosterism Kinase Inhibition Antimicrobial Screening

Class-Level Antimicrobial Activity Evidence

The target compound has not been the subject of a dedicated published antimicrobial evaluation in the peer-reviewed literature. However, two independently conducted studies on structurally related thiazole-pyrrolidine conjugates provide class-level evidence for antimicrobial potential. Bodake et al. (2020) synthesized and screened 12 thiazole-substituted pyrrolidine derivatives (compounds 4a–l), reporting that the majority exhibited moderate to good microbial inhibition with compound-specific MIC values determined against both Gram-positive and Gram-negative bacterial strains as well as fungal strains [1]. Kocabas et al. (2021) independently evaluated thiazole-based pyrrolidine derivatives using broth microdilution methodology against E. coli, S. typhimurium, B. cereus, and S. aureus, with the 4-F-phenyl derivative (compound 11) demonstrating selective Gram-positive inhibition with minimal mammalian cytotoxicity [2]. Both studies demonstrate that antibacterial MIC values within this scaffold class are exquisitely sensitive to the identity and substitution pattern of the N-aryl terminus—a finding that reinforces the non-interchangeability argument established above [3]. No direct head-to-head antimicrobial comparison between CAS 2197785-25-2 and any specific analog has been published [4].

Antimicrobial Class Evidence
Class‑level
No direct MIC data for CAS 2197785-25-2
Class‑level antibacterial potential reported; aryl‑substitution‑sensitive MICs
Two independent studies; target compound untested
Antimicrobial MIC Antibacterial Screening

Identity Alert: Not a Tofacitinib Surrogate

Multiple chemical vendor listings incorrectly associate CAS 2197785-25-2 with the clinical-stage JAK3 inhibitor CP-690,550 (tofacitinib) . This attribution is chemically erroneous: tofacitinib (CAS 477600-75-2) possesses the formula C16H20N6O and a distinctly different pyrrolo[2,3-d]pyrimidine scaffold with a cyanoacetylpiperidine substituent, bearing no thiazole, no thiazolyloxy ether, and no chlorophenyl carboxamide group [1]. The misattribution appears to arise from the coincidental presence of a pyrrolidine ring and a chlorophenyl group in both structures, but the connectivity, molecular formula, target engagement profile, and clinical development status are entirely unrelated [2]. Any procurement decision predicated on the assumption that CAS 2197785-25-2 exhibits JAK3 inhibitory activity comparable to tofacitinib is unsupported by structural or pharmacological evidence .

Identity Verification
Supporting evidence
Structural mismatch: C14H14ClN3O2S vs C16H20N6O; 0% scaffold similarity
Tofacitinib misattribution confirmed; independent CAS verification essential
Vendor listings may incorrectly cross‑reference; check InChI Key
Quality Assurance Compound Identity Vendor Due Diligence

Evidence-Backed Research Applications


DUB Inhibitor Chemical Probe Development

Based on the compound's structural classification within the thiazolyloxy-pyrrolidine carboxamide family—a scaffold represented in DUB inhibitor patent families (e.g., cyano-pyrrolidine DUB inhibitor series, US10669234B2 and CA2958262A1)—CAS 2197785-25-2 may serve as a tool compound or starting point for structure-activity relationship (SAR) exploration targeting ubiquitin C-terminal hydrolases (UCHL1, USP7, USP14) or related cysteine protease DUBs [1]. The ortho-chloro substituent provides a well-defined electronic perturbation for SAR analysis within probe optimization campaigns. Users should verify DUB inhibitory activity through direct enzymatic assays against specific DUB targets of interest, as primary publication-level IC50 data for this compound are not publicly available [2].

Antimicrobial Lead Screening Candidate

The class-level antimicrobial evidence from Bodake et al. (2020) and Kocabas et al. (2021) demonstrates that thiazole-pyrrolidine conjugates can exhibit moderate to good antibacterial activity against Gram-positive (S. aureus, B. cereus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, S. typhimurium) strains, with aryl-substitution-dependent potency and selectivity [3]. CAS 2197785-25-2, bearing the unique 2-chlorophenyl carboxamide terminus not represented in either published series, represents an untested but structurally rational candidate for inclusion in antimicrobial screening cascades . Its procurement for this purpose is justified by the demonstrated SAR sensitivity at the N-aryl position within this scaffold class.

Scaffold-Hopping Reference for Core Comparison

The coexistence of CAS 2197785-25-2 (pyrrolidine core, MW 323.8, Fsp³ = 0.36) and CAS 1903639-45-1 (benzamide core, MW 330.8, Fsp³ ≈ 0.06) creates a rare matched-pair opportunity in which the thiazol-2-yloxy and 2-chlorophenyl substituents are conserved while the central scaffold differs fundamentally in saturation and geometry . These two compounds can be co-procured to investigate scaffold-dependent effects on target binding, cellular permeability, and metabolic stability within a controlled chemical series. This matched-pair design enables attribution of any observed biological differences specifically to scaffold topology rather than to peripheral substituent effects [4].

Vendor Qualification Identity Standard

Given the documented misattribution of CAS 2197785-25-2 as CP-690,550 (tofacitinib) by certain chemical vendors, this compound serves as an illustrative case for supplier due diligence and chemical identity verification workflows . Procurement teams can use this CAS number as a test case to validate vendor quality systems: a competent supplier should provide correct IUPAC nomenclature, accurate InChI Key (PXJNPZVUIZXOKC-UHFFFAOYSA-N), verified molecular formula (C14H14ClN3O2S), and should not cross-reference this compound to tofacitinib or JAK3 pharmacology [5].

Application
Selection Property
Validation Focus
DUB inhibitor probe SAR
Thiazolyloxy‑pyrrolidine scaffold
Direct DUB enzymatic assay verification
Antimicrobial screening candidate
N‑aryl substitution sensitivity
MIC determination against reference strain panel
Scaffold‑hopping matched pair
Pyrrolidine vs benzamide core
Scaffold‑dependent permeability and binding comparison
Vendor identity verification
CAS and structural authentication
IUPAC/InChI cross‑check against PubChem
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